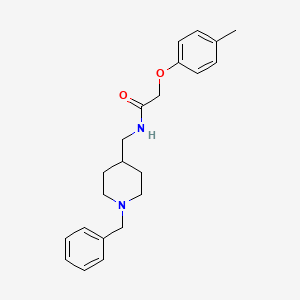

N-((1-benzylpiperidin-4-yl)methyl)-2-(p-tolyloxy)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-((1-benzylpiperidin-4-yl)methyl)-2-(p-tolyloxy)acetamide, also known as BTAA, is a chemical compound that has been studied for its potential use in scientific research.

Wissenschaftliche Forschungsanwendungen

Radioligand Development

MRE 2029-F20, structurally related to N-((1-benzylpiperidin-4-yl)methyl)-2-(p-tolyloxy)acetamide, is identified as a selective antagonist ligand of A2B adenosine receptors. It is synthesized and tritiated for use as a radioligand, showcasing utility in pharmacological characterization of human A2B adenosine receptor subtypes (Baraldi et al., 2004).

Neuroreceptor Imaging

Research on aryloxyanilides, similar in purpose to the study of this compound, has led to the development of sensitive 11C-labeled ligands for imaging brain peripheral benzodiazepine receptors (PBR) in vivo. This demonstrates the compound's significance in advancing neuroimaging techniques (Briard et al., 2008).

Antagonist for Neuroreceptors

Another study focused on the synthesis and in vivo evaluation of a compound (AC90179) as an imaging probe for 5-HT2A receptors. Although the compound failed to show tracer retention or specific binding for 5-HT2A receptors, it underscores the exploratory nature of using such molecules in neuroreceptor research (Prabhakaran et al., 2006).

Heterocyclic Chemistry

N-(2-hydroxyphenyl)acetamide's silylation by methyl(organyl)dichlorosilanes leads to the formation of silaheterocyclic benzoxazasiloles and cyclic benzodioxazasilepines. This study exemplifies the compound's role in heterocyclic chemistry and potential applications in material science or pharmaceuticals (Lazareva et al., 2017).

Photovoltaic Efficiency and Bioactive Analogs

Investigations into bioactive benzothiazolinone acetamide analogs for ligand-protein interactions, quantum mechanical studies, and photovoltaic efficiency modeling highlight the compound's utility in both biological and energy-related applications. Such studies suggest its role in designing new materials with specific optical or electronic properties (Mary et al., 2020).

Wirkmechanismus

Target of Action

The compound N-[(1-benzylpiperidin-4-yl)methyl]-2-(4-methylphenoxy)acetamide, also known as N-((1-benzylpiperidin-4-yl)methyl)-2-(p-tolyloxy)acetamide, is a complex organic moleculeA structurally similar compound, n-(1-benzylpiperidin-4-yl)-4-sulfanylbutanamide, is known to target beta-secretase 1 in humans . Beta-secretase 1 is an enzyme that plays a crucial role in the production of beta-amyloid peptide in neurons, a process involved in neurodegenerative diseases such as Alzheimer’s disease .

Mode of Action

Based on its structural similarity to other benzimidazole derivatives, it can be hypothesized that it may interact with its target enzyme through hydrogen bonding, hydrophobic interactions, and possibly π-π stacking . These interactions can lead to changes in the conformation and activity of the target enzyme, thereby affecting the biochemical processes in which the enzyme is involved .

Biochemical Pathways

This pathway leads to the production of beta-amyloid peptide, a key player in the pathogenesis of Alzheimer’s disease .

Result of Action

If the compound acts on beta-secretase 1, it could potentially reduce the production of beta-amyloid peptide, thereby mitigating the pathological processes associated with alzheimer’s disease .

Eigenschaften

IUPAC Name |

N-[(1-benzylpiperidin-4-yl)methyl]-2-(4-methylphenoxy)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O2/c1-18-7-9-21(10-8-18)26-17-22(25)23-15-19-11-13-24(14-12-19)16-20-5-3-2-4-6-20/h2-10,19H,11-17H2,1H3,(H,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRLFBJAKDSZKHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)NCC2CCN(CC2)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]acetamide](/img/structure/B2357151.png)

![5-(3,4-Dimethyl-phenylamino)-[1,3,4]thiadiazole-2-thiol](/img/structure/B2357155.png)

![1H,2H,3H,4H-benzo[f]isoquinoline hydrochloride](/img/structure/B2357158.png)

![Methyl 2-amino-2-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2357164.png)

![3-[(4-fluorophenyl)methyl]-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2357165.png)

![N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2357166.png)

![ethyl 2-(2-((4-benzyl-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2357167.png)